molecular formula C10H14BrN3O2 B1520844 tert-Butyl-(5-(Brommethyl)pyrazin-2-yl)carbamat CAS No. 369638-69-7

tert-Butyl-(5-(Brommethyl)pyrazin-2-yl)carbamat

Katalognummer: B1520844
CAS-Nummer: 369638-69-7
Molekulargewicht: 288.14 g/mol
InChI-Schlüssel: FPWNVMNGKNLYSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H14BrN3O2 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to therapeutic applications in cancer treatment by promoting cell cycle arrest in malignant cells.

Case Study: Inhibition of Cyclin-Dependent Kinases

  • Objective: Evaluate the inhibitory effects on CDKs.
  • Methodology: Biochemical assays were employed to assess binding affinity and enzymatic activity inhibition.
  • Findings: The compound demonstrated significant inhibitory activity against specific CDKs, suggesting its potential as a lead compound for cancer therapeutics.

2. Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structural attributes allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Applications of tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form new carbon-nitrogen bondsVarious substituted carbamates
Coupling ReactionsUsed in coupling reactions to synthesize complex structuresBiologically active compounds
Protecting GroupActs as a protecting group for amines in multi-step synthesesFacilitates selective reactions

3. Biochemical Studies

In addition to its synthetic utility, tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate is utilized in biochemical research for studying enzyme mechanisms and interactions. Its ability to act as a substrate or inhibitor makes it valuable in elucidating biochemical pathways.

Case Study: Enzyme Mechanism Studies

  • Objective: Investigate the mechanism of action of specific enzymes.
  • Methodology: The compound was used as a substrate in enzyme assays.
  • Findings: The results provided insights into the catalytic mechanisms and substrate specificity of the enzymes studied.

Biologische Aktivität

Tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate is a compound characterized by its unique structure, which includes a tert-butyl group and a bromomethyl substituent on a pyrazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications.

  • Molecular Formula: C11H15BrN2O2
  • Molecular Weight: Approximately 288.145 g/mol
  • Functional Groups: Carbamate, bromomethyl, pyrazine

The presence of the bromomethyl group enhances the compound's reactivity, allowing for nucleophilic substitution reactions and interactions with biological targets.

Anticancer Potential

Research indicates that compounds containing pyrazine moieties, including tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate, may exhibit significant anticancer properties. Pyrazines are known for their ability to interact with various biological systems, potentially inhibiting key enzymes involved in cancer progression. Specifically, studies have suggested that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest in cancer cells, making this compound a candidate for further development in cancer therapy .

The mechanism by which tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate exerts its biological effects may involve:

  • Binding Affinity: Interaction with kinase enzymes, suggesting potential pathways for therapeutic applications.
  • Nucleophilic Substitution: The bromomethyl group serves as a good leaving group, facilitating reactions that may enhance bioactivity .

Synthesis and Derivatives

The synthesis of tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate typically involves several steps that ensure high yield and purity. The general synthetic pathway includes:

  • Formation of the pyrazine ring.
  • Introduction of the bromomethyl group.
  • Attachment of the tert-butyl carbamate moiety.

This compound serves as an important intermediate in organic synthesis and can be modified to create various derivatives with potentially enhanced biological activities .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to tert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamate exhibit significant activity against various cancer cell lines. For example, derivatives of pyrazine have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

Pharmacological Profiles

A recent review highlighted the pharmacological profiles of pyrazine derivatives, noting their effectiveness as anti-inflammatory and anticancer agents. The review emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerTert-butyl (5-(bromomethyl)pyrazin-2-yl)carbamateInhibition of CDKs
Anti-inflammatoryPyrazine derivativesReduction in inflammatory markers
Cell ProliferationVarious pyrazine analogsDecreased proliferation in cancer cells

Eigenschaften

IUPAC Name

tert-butyl N-[5-(bromomethyl)pyrazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWNVMNGKNLYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662833
Record name tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369638-69-7
Record name tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 5-methylpyrazin-2-ylcarbamate (2.79 g, 13.33 mmol), NBS (2.61 g, 14.67 mmol) and AlBN (0.219 g, 1.33 mmol) in CCl4 (45 mL) was purged with Argon, then the solution was heated with 85° C. oil bath for 4 h. The reaction mixture was cooled to room temperature, concentrated and the residue was redissolved in EtOAc (˜50 mL), washed with dilute aqueous NaOH twice (10 mL 1 N NaOH diluted in 20 mL H2O), brine (30 mL), dried (Na2SO4) and concentrated. The residue was further purified by flash chromatography on silica gel eluted with gradient EtOAc/CH2Cl2 (0-30%) and tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate was obtained in off-white solid. LCMS (m/z): 288.1/290.1 (MH+), 0.82 min; 1H NMR (400 MHz, CDCl3) δ ppm 9.26 (s, 1H), 8.32 (d, J=1.2 Hz, 1H), 7.62 (br. s., 1H), 4.56 (s, 2H), 1.56 (s, 9H).
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
2.61 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
0.219 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution tert-butyl 5-methylpyrazin-2-ylcarbamate (500 mg, 2.39 mmol) in CCl4 (8.0 mL) were added NBS (446 mg, 2.51 mmol) and AIBN (117 mg, 0.72 mmol). The reaction mixture was stirred for 4 hours at 80° C. after which, it was partitioned between CH2Cl2 and water. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried over MgSO4, celite filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography using (10% Ethyl acetate/Hexane) as a solvent to afford title compound (520 mg, 75% yield). 1H NMR (600 MHz, CDCl3) δ 9.29 (s, 1H), 8.95 (s, 1H), 8.37 (s, 1H), 4.38 (s, 2H), 1.57 (s, 9H). MS m/z: 288 [M+1].
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
446 mg
Type
reactant
Reaction Step One
Name
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 2
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 4
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.